Bornane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bornane-2,6-dione is a diketone that is bornane bearing two oxo substituents at positions 2 and 6. It derives from a hydride of a bornane.
Scientific Research Applications
Synthetic Applications and Molecular Structure
Bornane-2,6-dione, also known as camphor quinone, has been utilized in various synthetic chemical reactions. For instance, mono- and di-ethyleneketals of bornane-2,3-dione were used in selective reactions, including a novel route to epicamphor (Baker & Davis, 1968). The crystal and molecular structures of α- and β-hydrazones of (-)-bornane-2,3-dione were confirmed, showing significant structural insights (Cullen et al., 1983).
Novel Synthetic Pathways
Research has demonstrated a regio- and diastereospecific ring cleavage of bornane-2,3-dione under Bucherer-Bergs reaction conditions, providing a straightforward synthetic pathway to cyclopentane carboxylic acid derivatives (Knizhnikov et al., 2012).
Inhibition and Corrosion Protection
Bornane-2,6-dione derivatives have been studied for their inhibition properties for mild steel corrosion in acidic solutions. This highlights their potential as effective inhibitors in industrial applications (Chafiq et al., 2020).
Enantioselective Reactions and Chiroptical Properties
The ene reaction of nitrosoarene, triazolinedione, and singlet oxygen with tiglic amides of bornane-derived sultam showed excellent diastereoselectivity, providing a route to enantiomerically pure nitrogen- and oxygen-functionalized acrylic acid derivatives (Adam et al., 2002). Additionally, quantumchemical calculations have been used to study the chiroptical properties of twisted conjugated diene and dione chromophores, including bornane-2,3-dione (Donkersloot & Buck, 1986).
Polymerization and Toughening Applications
(6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione, derived from L-lactide and related to bornane-2,6-dione, was used in polymerizations to yield high molecular weight and high Tg polymers. This demonstrates its utility in creating novel polymeric alloys for improving toughness over traditional PLA (Jing & Hillmyer, 2008).
properties
CAS RN |
1935-17-7 |
---|---|
Product Name |
Bornane-2,6-dione |
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptane-2,6-dione |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-7(11)10(9,3)8(12)5-6/h6H,4-5H2,1-3H3 |
InChI Key |
PCEVUTCFZAQRKV-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(=O)C1(C(=O)C2)C)C |
Canonical SMILES |
CC1(C2CC(=O)C1(C(=O)C2)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.